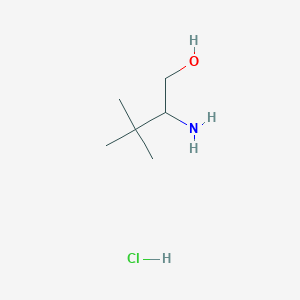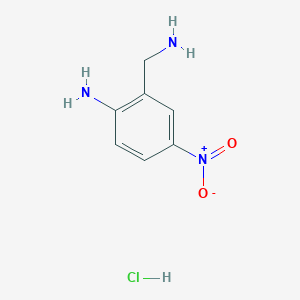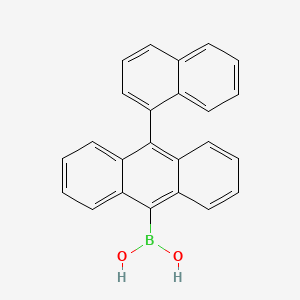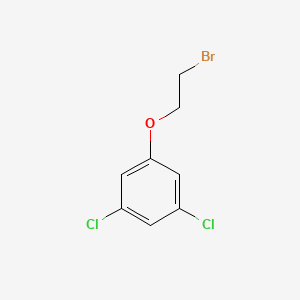
1-(2-Bromoethoxy)-3,5-dichlorobenzene
Descripción general
Descripción
Bromoethoxy compounds are generally used in various chemical reactions due to their reactivity . They often appear as clear liquids and have a distinct odor .
Molecular Structure Analysis
The molecular structure of bromoethoxy compounds can be determined using various spectroscopic techniques. The presence of bromine and oxygen in these compounds often results in distinct peaks in their infrared (IR) and nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
Bromoethoxy compounds can participate in a variety of chemical reactions. They are often used as intermediates in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
Bromoethoxy compounds are typically liquids at room temperature. They have distinct physical and chemical properties such as boiling point, melting point, and density .Aplicaciones Científicas De Investigación
Application in the Synthesis of Chalcone Derivatives
Specific Scientific Field
Organic Chemistry and Biochemistry
Summary of the Application
Chalcones are natural organic compounds found in plants with applications in various scientific domains. The compound “1-(2-Bromoethoxy)-3,5-dichlorobenzene” is used in the synthesis of chalcone derivatives .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of a series of chalcones with bromo ethoxy, propoxy, butoxy, pentoxy, and hexyloxy side chains in the ortho-position .
Results or Outcomes
Two of the synthesized compounds showed inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism .
Application in Nonflammable Electrolytes for Sodium Metal Batteries
Specific Scientific Field
Electrochemistry and Materials Science
Summary of the Application
The compound “1-(2-Bromoethoxy)-3,5-dichlorobenzene” is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries .
Methods of Application or Experimental Procedures
The compound is used as a solvent in the electrolyte solution .
Results or Outcomes
The use of this compound in the electrolyte solution contributes to the safety and longevity of sodium metal batteries .
Application in the Synthesis of 1,4-Diketo-3,6-Diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives
Summary of the Application
“1-(2-Bromoethoxy)-3,5-dichlorobenzene” can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of DPP derivatives with various side chains .
Results or Outcomes
The synthesized DPP derivatives showed promising results in two-photon excited fluorescence microscopy .
Application in the Development of Flame-Retardant Solvents
Specific Scientific Field
Chemical Engineering and Materials Science
Summary of the Application
“1-(2-Bromoethoxy)-3,5-dichlorobenzene” is used as a flame-retardant solvent in the development of bromide-based nonflammable electrolytes .
Results or Outcomes
The use of this compound in the electrolyte solution contributes to the safety of various applications by reducing the risk of fire .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromoethoxy)-3,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJVOSZFQCWPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623813 | |
| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-3,5-dichlorobenzene | |
CAS RN |
18800-31-2 | |
| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

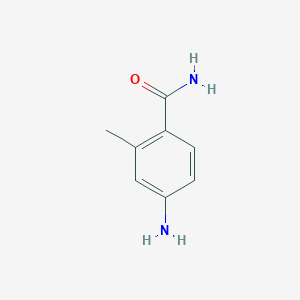
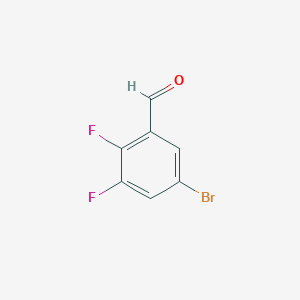
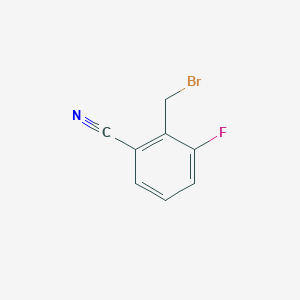
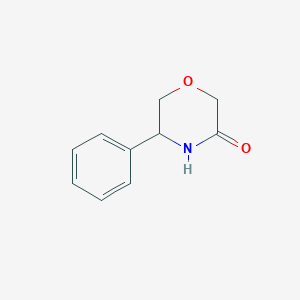

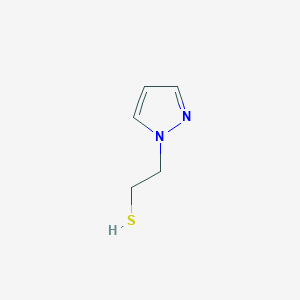
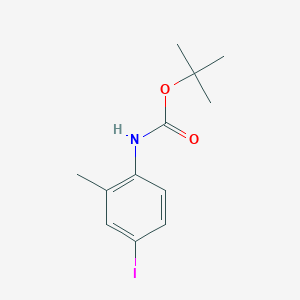
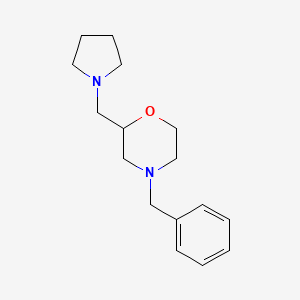
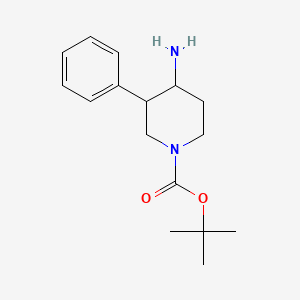
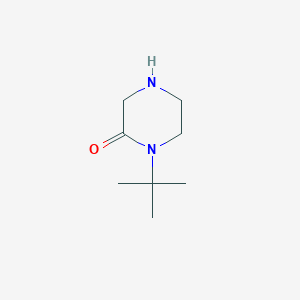
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
